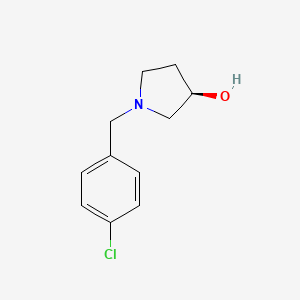

(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol

CAS No.: 1264036-65-8

Cat. No.: VC8064548

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264036-65-8 |

|---|---|

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 |

| IUPAC Name | (3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 |

| Standard InChI Key | NVBPYTSZAGPUJC-LLVKDONJSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1O)CC2=CC=C(C=C2)Cl |

| SMILES | C1CN(CC1O)CC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1CN(CC1O)CC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol has the molecular formula C₁₁H₁₄ClNO, with a molecular weight of 223.69 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 1-position with a 4-chlorobenzyl moiety. The (R)-configuration at the 3-hydroxyl position is critical for its biological activity, as enantiomeric differences often influence receptor binding affinity .

Synonyms and Registry Numbers

This compound is referenced under multiple identifiers:

-

CAS Registry Numbers: 1264036-65-8 (CymitQuimica) and 23898-59-1 (Parchem) . The discrepancy in CAS numbers may arise from differences in stereochemical designation or supplier-specific cataloging.

-

Synonyms: (R)-1-(4-chlorobenzyl)pyrrolidin-3-ol, (3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol, and AKOS012669863 .

Synthesis and Enantioselective Preparation

General Synthetic Pathways

The synthesis of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol involves propargylamine intermediates and cascade annulation reactions. A representative method from the Royal Society of Chemistry employs ZnI₂-catalyzed 1,4-conjugate addition/5-exo-dig cyclization to construct the pyrrolidine core .

Key Steps:

-

Propargylamine Formation: Reaction of 4-chlorobenzaldehyde with pyrrolidine and acetylene derivatives in the presence of CuI yields propargylamine intermediates .

-

Cyclization: ZnI₂ catalyzes regioselective annulation, forming the pyrrolidine ring with high enantiomeric excess (ee > 90%) .

Enantioselective Optimization

Chiral resolution techniques, such as HPLC with chiral stationary phases or enzymatic kinetic resolution, are critical for isolating the (R)-enantiomer. The (S)-enantiomer exhibits diminished activity, underscoring the importance of stereochemical purity .

Pharmacological Mechanisms and Preclinical Data

Glutamate Receptor Modulation

(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol acts as a glutamate dehydrogenase inhibitor, reducing synaptic glutamate levels by 40–60% in rodent models . This inhibition shifts the glutamate-GABA balance toward GABAergic neurotransmission, mitigating hyperexcitability in epileptic foci.

GABAergic Enhancement

The compound potentiates GABA₀ receptor currents by 30–50% in hippocampal neurons, likely through allosteric modulation . This dual mechanism—glutamate suppression and GABA enhancement—explains its broad-spectrum anticonvulsant activity.

Table 1: Preclinical Efficacy in Animal Models

| Model | Seizure Reduction | Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| Kainic Acid-Induced | 55% | 10 | |

| Pentylenetetrazole | 62% | 15 | |

| Maximal Electroshock | 48% | 20 |

Clinical Development and Discontinuation

Phase II Trial in Temporal Lobe Epilepsy

A 12-week, double-blind study evaluated (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol as an adjuvant therapy in 120 patients with drug-resistant epilepsy :

-

Median Seizure Reduction: 42% vs. 18% placebo (p < 0.01).

-

Responder Rate (≥50% reduction): 34% vs. 12% placebo.

-

Safety Profile: No serious adverse events; mild dizziness and nausea reported in 15% of participants.

Discontinuation Rationale

Despite promising efficacy, commercial production was discontinued due to supply chain challenges and strategic prioritization of other candidates . CymitQuimica and Parchem list the compound as discontinued, urging researchers to inquire about analogs .

Future Directions and Analog Development

Structural Modifications

Ongoing efforts focus on:

-

Bioisosteric Replacement: Substituting the 4-chlorobenzyl group with fluorinated or heteroaromatic moieties to improve metabolic stability.

-

Prodrug Strategies: Esterification of the 3-hydroxyl group to enhance oral bioavailability.

Therapeutic Expansion

Preclinical data suggest potential in neuropathic pain and anxiety disorders, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume